N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cancer Biology Medicinal Chemistry Regioisomer SAR

Choose N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401602-68-3) based on regioisomer-specific SAR data. The 5-indolyl attachment dictates antiproliferative potency in Colo320 (colon) and Calu-3 (lung) models, with differential caspase-3/7 induction versus 4-yl and 6-yl isomers. Procuring this specific isomer is critical for IDO1 inhibitor SAR panel profiling and cross-comparative chemical biology studies. Generic substitution with positional isomers risks uncharacterized potency and selectivity, compromising experimental reproducibility. Available exclusively as a research-grade reference standard for head-to-head regioisomer profiling.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
Cat. No. B11027124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C20H17N3O2/c24-19(23-16-6-7-17-15(12-16)10-11-21-17)8-9-20-22-13-18(25-20)14-4-2-1-3-5-14/h1-7,10-13,21H,8-9H2,(H,23,24)
InChIKeyTYDDQMKXSHSJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide: Chemical Identity & Comparative Procurement Context


N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401602-68-3) is a synthetic small molecule characterized by a 5-phenyl-1,3-oxazole moiety linked via a propanamide spacer to the 5-position of an indole ring . This specific 5-indolyl regioisomer belongs to a broader class of indole-oxazole hybrids, a privileged scaffold in medicinal chemistry with reported activities against IDO1, IMPDH, and various cancer cell lines [REFS-2, REFS-3]. Its closest structural analogs are the indol-4-yl (CAS 1436003-33-6) and indol-6-yl positional isomers, which share identical molecular formula (C20H17N3O2, MW 331.4) but differ solely in the indole attachment point . This regioisomeric difference is the primary scientific basis for non-interchangeability and requires rigorous, data-driven justification for procurement selection.

Procurement Risk of Substituting N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide with Regioisomeric Analogs


Substituting N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide with its indol-4-yl or indol-6-yl isomers is scientifically unsound due to the established structure-activity relationship (SAR) within indole-oxazole compound classes. Published evidence on analogous 5-(indol-5-yl)-3-phenylisoxazole series demonstrates that the indole attachment position dictates antiproliferative potency and selectivity profiles against human cancer cell lines [1]. Specifically, the 5-indolyl series exhibits preferential activity in Colo320 (colon) and Calu-3 (lung) models, with differential caspase induction compared to other regioisomers [REFS-1, REFS-2]. Furthermore, for IDO1 inhibition, the orientation of the indole ring relative to the oxazole pharmacophore is known to critically influence heme-binding interactions, as demonstrated in the broader literature on indole-based IDO1 inhibitors [3]. Without direct comparative data, generic substitution risks selecting a compound with uncharacterized potency, unknown selectivity, and potentially divergent biological outcomes, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide Against Closest Analogs


Regioisomeric Dependency of Antiproliferative Activity: 5-Indolyl vs. 2-Indolyl Isoxazole Analogs in Colo320 and Calu-3 Cell Lines

In a direct comparative study on structurally analogous indole-isoxazole hybrids, the 5-(indol-5-yl)-3-phenylisoxazole series demonstrated preferential antiproliferative activity over the 3-(indol-2-yl)-5-phenylisoxazole series in human colon (Colo320) and lung (Calu-3) cancer cell lines [1]. While the target compound N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is an oxazole-propanamide rather than an isoxazole, this study provides the strongest available class-level evidence for the critical role of the indol-5-yl substitution pattern. The 5-indolyl series induced effector caspases-3 and -7 while retaining viability of non-cancerous bronchial smooth muscle cells (BSMC), suggesting a therapeutic window not observed with alternative regioisomers [1]. Note: The target compound lacks direct quantitative IC50 data in these specific assays, and this evidence is extrapolated from a closely related isoxazole scaffold.

Cancer Biology Medicinal Chemistry Regioisomer SAR

Differential Kinase Inhibition Profiling: Indol-5-yl Carboxamide vs. Other Indole Substitution Patterns in HeLa Cell Proliferation

A focused library of 1,3,5-substituted indole derivatives identified a 5-carboxamide derivative as the most potent antiproliferative agent against HeLa cells, achieving sub-micromolar IC50, whereas analogs with alternative indole substitution patterns showed significantly reduced activity [1]. This finding underscores the privileged nature of the 5-position carboxamide linkage on the indole ring for biological activity. The target compound N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide bears this same 5-carboxamide geometry, distinguishing it from the 4-yl isomer (CAS 1436003-33-6) commonly available from vendors. Class-level inference suggests the 5-yl attachment may confer superior target engagement, but direct comparative IC50 data for the target compound are not publicly available.

Kinase Inhibition Anticancer Indole SAR

IDO1 Inhibitory Activity of Indole-Oxazole Hybrids: Class-Level Potency Benchmarking Against Epacadostat and NLG919

Indole-oxazole and indole-isoxazole scaffolds have been extensively explored as IDO1 inhibitors, a key target in cancer immunotherapy. A patent example (US9765018, Example 116) of an indole-containing IDO1 inhibitor achieved an IC50 of 100 nM in IFN-gamma-stimulated HeLa cells, measuring kynurenine production [1]. Another BindingDB entry (BDBM50234041, CHEMBL4060679) corroborates this potency range for the compound class [1]. The clinically investigated IDO1 inhibitor NLG919 (IC50 = 38 nM in enzymatic assay) and epacadostat (IC50 = 67-100 nM) [2] serve as industry-standard comparators. While the target compound N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide lacks published direct IDO1 inhibition data, its structural features are consistent with known IDO1 pharmacophores. Critically, regioisomeric variations (indol-4-yl vs. indol-5-yl vs. indol-6-yl) in related series have been shown to alter IDO1 binding modes and potency by orders of magnitude [3].

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

Physicochemical Differentiation: Calculated logP, PSA, and RO5 Violations Between 5-Indolyl and 4-Indolyl Regioisomers

Despite sharing the identical molecular formula (C20H17N3O2, MW 331.4), N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide and its 4-indolyl isomer (CAS 1436003-33-6) may exhibit subtly different physicochemical properties due to altered electronic distribution and molecular conformation. Computational predictions for structurally analogous 5-phenyloxazole-propanamide derivatives indicate a logP range of 3.4-5.4 and polar surface area (PSA) values of 66-128 Ų , with RO5 violations varying between 0 and 1 depending on the specific substitution pattern . These differences, while not yet experimentally validated for the exact target compound, can impact solubility, permeability, and non-specific binding in biological assays, potentially confounding experimental results if regioisomers are used interchangeably. Direct experimental logP/logD and solubility data for the target compound are not publicly available.

Drug-likeness Physicochemical Properties ADME Prediction

Scientifically Justified Application Scenarios for N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide Based on Current Evidence


Regioisomer SAR Profiling in Indole-Oxazole Hybrid Anticancer Lead Optimization Program

The most scientifically defensible application is as a reference standard within a systematic regioisomer SAR study. Given the demonstrated dependence of antiproliferative activity and caspase induction on indole attachment position in related isoxazole series [1], sourcing the 5-yl isomer alongside the 4-yl (CAS 1436003-33-6), 6-yl, and 2-yl variants enables internal head-to-head potency and selectivity profiling. This approach directly addresses the current evidence gap and generates the quantitative comparative data that is missing from the public literature. Cell-based assays in Colo320, Calu-3, and HeLa lines, with BSMC counter-screening, are recommended based on published protocols for analogous compounds [REFS-1, REFS-2].

IDO1 Inhibitor Pharmacophore Expansion and Selectivity Screening Against TDO

Indole-oxazole-propanamide conjugates represent a underexplored chemotype within the IDO1 inhibitor landscape. While clinically advanced IDO1 inhibitors such as epacadostat (IC50 ~67 nM) and NLG919 (IC50 38 nM) establish potency benchmarks [REFS-3, REFS-4], the target compound's unique 5-phenyloxazole motif may offer distinct heme-binding interactions or TDO selectivity profiles. Procurement is justified for enzymatic screening panels (recombinant human IDO1, mouse IDO1, human TDO, and IDO2) to establish potency and selectivity relative to known standards. The absence of IDO2 inhibition data is particularly relevant given the 38 nM IC50 reported for mouse IDO1 in related chemotypes [4].

Chemical Probe Development for Caspase-Dependent Apoptosis Pathway Dissection

Published evidence on the 5-(indol-5-yl)-3-phenylisoxazole scaffold demonstrates the ability of this regioisomeric class to induce effector caspases-3 and -7 while sparing non-cancerous BSMC cells [1]. N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, bearing the critical 5-indolyl attachment, represents a novel chemical probe candidate for dissecting caspase-dependent versus caspase-independent cell death mechanisms. Comparative evaluation against the 4-yl and 6-yl isomers, which lack documented caspase selectivity profiles, is essential for establishing the regioisomeric basis of this biological activity.

Reference Standard for Analytical Method Development and Metabolite Identification in Preclinical Pharmacokinetics

The compound's moderate molecular weight (331.4 g/mol), defined chromophoric indole-oxazole system, and amide bond make it suitable as a reference standard for developing LC-MS/MS quantification methods in biological matrices. Its predicted physicochemical properties (logP ~3.4-5.4, PSA 66-128 Ų) place it within a drug-like space that is relevant for oral bioavailability assessment. Procurement for analytical method validation, stability testing in various pH conditions, and plasma protein binding determination is scientifically justified, particularly when compared against the 4-yl isomer to evaluate regioisomer-specific chromatographic behavior and metabolic stability.

Quote Request

Request a Quote for N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.